Synthesis, Mechanistic Characterization, and Structural Nuances of N-Cyano-SCH-12679 Bromide
Synthesis, Mechanistic Characterization, and Structural Nuances of N-Cyano-SCH-12679 Bromide
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
The benzazepine scaffold is a privileged structure in neuropharmacology, most notably represented by SCH-12679 (Trepipam), a potent dopamine D1 receptor antagonist[1][2]. During the structural derivatization of such tertiary amines, the von Braun reaction utilizing cyanogen bromide (BrCN) is frequently employed to achieve N-demethylation and subsequent functionalization. This whitepaper provides a comprehensive, expert-level guide to the synthesis, isolation, and characterization of N-Cyano-SCH-12679 Bromide —the quaternary ammonium adduct intermediate of this reaction. Furthermore, we address a pervasive cheminformatics artifact found in commercial databases regarding its molecular formula, providing clarity for researchers relying on catalog data[3].
Pharmacological Context & The Benzazepine Scaffold
SCH-12679 ((5R)-7,8-dimethoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine) exhibits high affinity for the D1-dopamine receptor, modulating adenylate cyclase activity and downstream signaling cascades[2][4]. Recent synthetic methodologies for accessing this scaffold include aryne-mediated arylation[5] and iridium-catalyzed asymmetric hydrogenation[6].
Derivatizing the N-methyl group is a critical strategy in structure-activity relationship (SAR) studies. The introduction of an N-cyano group alters the basicity of the nitrogen, drastically shifting the molecule's pharmacokinetic profile and receptor binding kinetics.
Figure 2: Dopamine D1 receptor signaling cascade modulated by benzazepine derivatives.
Mechanistic Pathway: The von Braun Reaction
The synthesis of N-Cyano-SCH-12679 relies on the classic von Braun reaction. When the tertiary amine (SCH-12679) reacts with electrophilic cyanogen bromide, the nitrogen lone pair attacks the cyano carbon, displacing the bromide ion. This forms a highly polar quaternary N-cyanoammonium bromide adduct (N-Cyano-SCH-12679 Bromide).
Under thermodynamic control (elevated temperatures), this adduct undergoes nucleophilic attack by the bromide ion on the least sterically hindered alkyl group (the N-methyl), yielding methyl bromide gas and the secondary cyanamide (N-cyano-desmethyl-SCH-12679). However, by strictly controlling solvent polarity and temperature, the quaternary adduct can be kinetically trapped and isolated.
Figure 1: Mechanistic pathway of the von Braun reaction on SCH-12679 and cheminformatics artifact.
Resolving the Cheminformatics Artifact
A critical issue arises when sourcing this compound from commercial databases. Vendors such as MedKoo Biosciences list "N-Cyano-SCH-12679 Bromide" with the molecular formula C19H19BrN2O2 and an exact mass of 386.0630[3].
The Scientific Reality: The true quaternary adduct must contain the intact N-methyl group, yielding a formula of C20H23BrN2O2 . If the methyl group is lost (forming the final von Braun product), the formula is C19H20N2O2 (a neutral cyanamide).
The Origin of the Artifact: The formula C19H19BrN2O2 represents a cheminformatics parsing error. When automated systems read the IUPAC name N-Cyano-1(R)-Phenyl-2,3,4,5-tetrahydro-1H-7,8-dimethoxy-3-benzazepine Bromide, they interpret a neutral desmethyl core (C18H21NO2) modified by a cyano group (C19H20N2O2). Because "Bromide" is appended without explicit salt formatting in the SMILES string, the algorithm forces a covalent C-Br bond to maintain valence, replacing a hydrogen to generate an improbable alpha-bromo cyanamide (C19H19BrN2O2). Researchers must be aware that the physical material supplied is either the true quaternary salt or the desmethyl cyanamide, despite the catalog's structural rendering[3].
Quantitative Data & Structural Comparison
| Compound State | Molecular Formula | Exact Mass | Key Structural Feature | Chemical Status |
| SCH-12679 (API) | C19H23NO2 | 297.17 Da | N-Methyl tertiary amine | Validated Starting Material |
| Quaternary Adduct | C20H23BrN2O2 | 402.09 Da | N-Cyano-N-methyl cation | True Reaction Intermediate |
| Catalog Artifact | C19H19BrN2O2 | 386.06 Da | Covalent alpha-bromo | Cheminformatics Error |
| Desmethyl Cyanamide | C19H20N2O2 | 308.15 Da | Secondary cyanamide | Final von Braun Product |
Experimental Methodology: Self-Validating Protocol
To successfully isolate the quaternary adduct before it decomposes, the reaction must be kinetically controlled. The causality behind this protocol lies in utilizing a non-polar solvent (diethyl ether) to rapidly precipitate the polar salt, removing it from the reactive solution phase.
Protocol: Synthesis and Isolation of the Quaternary Adduct
Reagents: SCH-12679 free base (1.0 eq), Cyanogen Bromide (1.2 eq, Caution: Highly toxic), Anhydrous Diethyl Ether.
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Preparation: Dissolve 5.0 mmol of SCH-12679 free base in 50 mL of anhydrous diethyl ether in a flame-dried, round-bottom flask under an argon atmosphere.
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Temperature Control: Submerge the flask in an ice-water bath to strictly maintain 0°C. Causality: Low temperatures prevent the thermodynamic decomposition of the adduct into methyl bromide and the secondary cyanamide.
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Addition: Dissolve 6.0 mmol of BrCN in 10 mL of anhydrous ether. Add this solution dropwise over 15 minutes to the stirring amine solution.
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Reaction & Precipitation: Stir the mixture at 0°C for 2 hours. A dense white precipitate will form as the polar quaternary salt crashes out of the non-polar ether.
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Validation Checkpoint 1 (TLC): Spot the supernatant on an Alumina TLC plate (Eluent: EtOAc/Hexane 1:1). The disappearance of the UV-active, ninhydrin-positive tertiary amine spot confirms complete conversion.
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Isolation: Filter the white precipitate rapidly over a glass frit under a stream of nitrogen. Wash with cold anhydrous ether (2 x 10 mL) and dry under high vacuum.
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Validation Checkpoint 2 (AgNO3 Titration): Dissolve 5 mg of the isolated solid in 1 mL of 0.1 M HNO3. Add 3 drops of 0.1 M AgNO3. The immediate formation of a pale yellow precipitate (AgBr) confirms the presence of the ionic bromide counterion, validating that the adduct has not decomposed into the covalent desmethyl cyanamide.
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Spectroscopic Confirmation: ^1H NMR (CDCl3) will show a distinct downfield shift of the N-methyl protons (~3.8 ppm) compared to the starting material (~2.3 ppm), indicative of the formally charged quaternary nitrogen.
Conclusion
The synthesis of N-Cyano-SCH-12679 Bromide requires precise kinetic control to isolate the quaternary von Braun adduct. By understanding both the mechanistic chemistry and the limitations of automated cheminformatics databases, drug development professionals can avoid structural misassignments and successfully utilize this intermediate for advanced benzazepine derivatization.
References
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Pharmacological evaluation of SCH-12679: evidence for an in vivo antagonism of D1-dopamine receptors Source: Journal of Pharmacology and Experimental Therapeutics (PubMed) URL:[Link]
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Trepipam (SCH-12679) - Chemical and Clinical Data Source: Wikipedia URL:[Link]
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Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates Source: Organic Letters (ACS Publications) URL:[Link]
Sources
- 1. Trepipam - Wikipedia [en.wikipedia.org]
- 2. Pharmacological evaluation of SCH-12679: evidence for an in vivo antagonism of D1-dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
